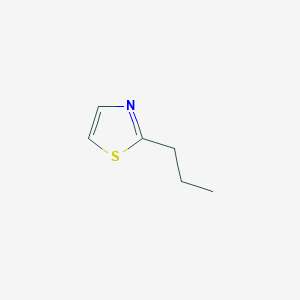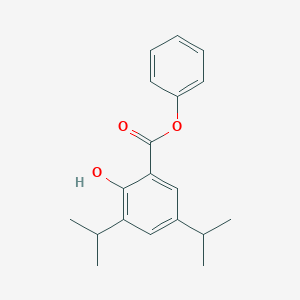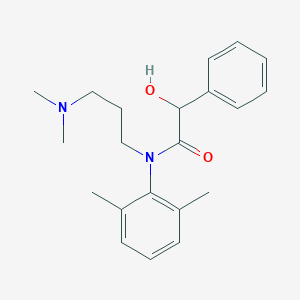
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemische Und Physiologische Effekte
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a valuable tool for investigating the role of acetylcholine in various physiological and pathological processes. However, N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve and maintain therapeutic concentrations in the brain.
Zukünftige Richtungen
There are several future directions for research on N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase that have longer half-lives and are more effective in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide and its mechanism of action.
Synthesemethoden
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine hydrochloride to form the intermediate 3-(2,6-dimethylphenoxy)propylamine. The intermediate is then reacted with 2-bromo-N,N-dimethylaniline to form N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide has been widely used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to enhance the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
18095-72-2 |
|---|---|
Produktname |
N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylglycolanilide |
Molekularformel |
C21H28N2O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H28N2O2/c1-16-10-8-11-17(2)19(16)23(15-9-14-22(3)4)21(25)20(24)18-12-6-5-7-13-18/h5-8,10-13,20,24H,9,14-15H2,1-4H3 |
InChI-Schlüssel |
VAYJJJUFVVFWPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




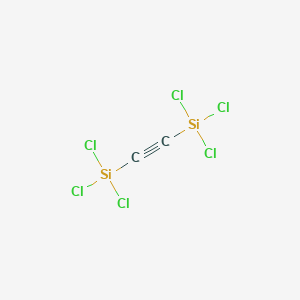
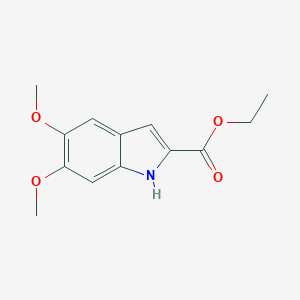
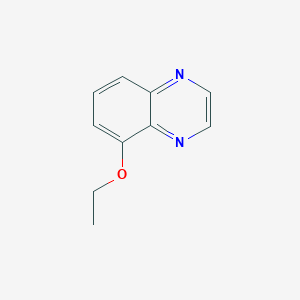
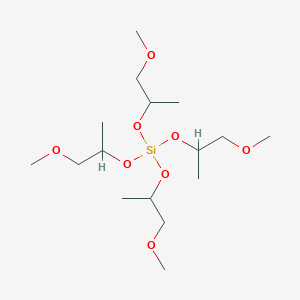
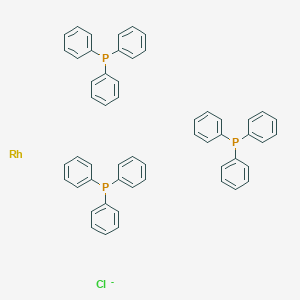

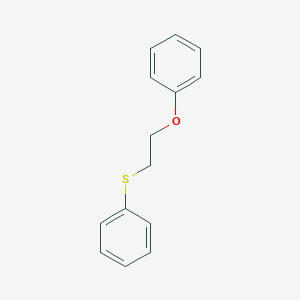
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
